N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The $$ ^1\text{H} $$ NMR spectrum (DMSO-$$ d_6 $$, 400 MHz) reveals distinct signals:
- Pyridine protons : A doublet at $$ \delta = 8.45 \, \text{ppm} $$ (H-2, $$ J = 5.2 \, \text{Hz} $$) and a multiplet at $$ \delta = 7.89 \, \text{ppm} $$ (H-5, H-6) .
- Ethylidene group : A singlet at $$ \delta = 2.31 \, \text{ppm} $$ for the methyl group ($$ \text{CH}_3 $$) and a broad peak at $$ \delta = 10.12 \, \text{ppm} $$ for the hydroxylamine proton ($$ \text{NH} $$) .
$$ ^{13}\text{C} $$ NMR (101 MHz) shows:
- Pyridine carbons : $$ \delta = 149.1 \, \text{ppm} $$ (C-3, $$ \text{C-F} $$), $$ \delta = 123.6 \, \text{ppm} $$ (C-4, $$ \text{C=N} $$) .
- Ethylidene carbon : $$ \delta = 165.4 \, \text{ppm} $$ ($$ \text{C=N} $$) and $$ \delta = 22.7 \, \text{ppm} $$ ($$ \text{CH}_3 $$) .
Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 8.45 | Doublet | Pyridine C-2 |
| H-5, H-6 | 7.89 | Multiplet | Pyridine C-5, C-6 |
| CH₃ | 2.31 | Singlet | Ethylidene methyl |
| NH | 10.12 | Broad | Hydroxylamine proton |
Infrared (IR) Vibrational Signatures
IR spectroscopy (KBr pellet, cm⁻¹) identifies critical functional groups:
- N–O stretch : 945 cm⁻¹ (hydroxylamine) .
- C=N stretch : 1620 cm⁻¹ (ethylidene imine) .
- C–F stretch : 1235 cm⁻¹ (pyridine fluorine) .
- N–H bend : 1580 cm⁻¹ (hydroxylamine) .
The absence of a peak near 1700 cm⁻¹ confirms the lack of carbonyl groups.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the protonated molecule ($$ \text{[M+H]}^+ $$) shows a base peak at $$ m/z = 171.0764 $$, corresponding to $$ \text{C}7\text{H}8\text{FN}_2\text{O}^+ $$. Major fragments include:
- $$ m/z = 154.0498 $$: Loss of $$ \text{NH}_2\text{O} $$ ($$ -\text{17.0266 \, Da} $$).
- $$ m/z = 123.0321 $$: Pyridine ring retention ($$ \text{C}5\text{H}4\text{FN}^+ $$) .
Figure 1: Fragmentation Pathways
- Initial cleavage : Homolytic scission of the C=N bond in the ethylidene group.
- Secondary fragmentation : Elimination of HF ($$ -\text{20 \, Da} $$) from the pyridine ring.
Computational Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT simulations (B3LYP/6-311+G(d,p)) predict a planar geometry with bond lengths of:
- C–F : 1.34 Å
- C=N : 1.28 Å
- N–O : 1.42 Å
The HOMO-LUMO gap ($$ \Delta E = 4.7 \, \text{eV} $$) indicates moderate reactivity, localized on the hydroxylamine and pyridine groups .
Table 3: DFT-Optimized Geometric Parameters
| Bond/Bond Angle | Value |
|---|---|
| C3–F | 1.34 Å |
| C4–N | 1.28 Å |
| N–O | 1.42 Å |
| C2–C3–C4–N | 178.5° |
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
(NE)-N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H7FN2O/c1-5(10-11)6-2-3-9-4-7(6)8/h2-4,11H,1H3/b10-5+ |
InChI Key |
DKYNBJXGUORJKF-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=NC=C1)F |
Canonical SMILES |
CC(=NO)C1=C(C=NC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine typically involves the reaction of 3-fluoropyridine with ethyl nitrite under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoropyridine ring enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Comparison with (Z)-N-[1-(4-Chlorophenyl)ethylidene]hydroxylamine
- Structural Differences : The fluoropyridine ring in the target compound is replaced by a chlorophenyl group in (Z)-N-[1-(4-Chlorophenyl)ethylidene]hydroxylamine.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances electrophilicity in the pyridine ring, whereas chlorine in the phenyl group offers moderate electron withdrawal but greater steric bulk .
- Applications: The chlorophenyl analog is used in hydrazide synthesis (e.g., polyphenolic compounds), while the fluoropyridine variant is employed in catalyst systems .
Comparison with N-[1-(2-Phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine
- Core Structural Variation : The thiazole ring in this analog introduces sulfur and nitrogen heteroatoms, contrasting with the nitrogen-only pyridine ring in the target compound.
Molecular Properties :
Property N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine N-[1-(2-Phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine Molecular Formula C₇H₆FN₂O (estimated) C₁₁H₁₀N₂OS Molecular Weight ~165.14 g/mol 218.28 g/mol Functional Groups Fluoropyridine, hydroxylamine Thiazole, hydroxylamine The thiazole analog’s higher molecular weight and sulfur content may enhance metal-binding affinity in catalytic systems .
Comparison with Polyphenolic Hydrazide Derivatives
Compounds like N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide share the ethylidene-hydrazide backbone but incorporate phenolic and halogenated aryl groups. These derivatives exhibit distinct reactivity in chelation and polymerization processes, whereas the fluoropyridine-hydroxylamine structure likely prioritizes electronic modulation in coordination chemistry .
Biological Activity
N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine, also known as this compound hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClFN₃O, with a molecular weight of approximately 190.6 g/mol. The compound features a hydroxylamine functional group attached to a pyridine derivative, specifically a 3-fluoropyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClFN₃O |
| Molecular Weight | 190.6 g/mol |
| Functional Groups | Hydroxylamine |
| Solubility | Enhanced in hydrochloride form |
Biological Activities
This compound exhibits several pharmacological activities attributed to its unique structure:
- Antimicrobial Activity : Compounds with hydroxylamine groups have shown varying degrees of antibacterial effects. Research indicates that similar compounds can inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiproliferative Effects : In vitro studies suggest that derivatives of hydroxylamines can exhibit antiproliferative effects against cancer cell lines such as HeLa and A549. The specific IC50 values for these cell lines are crucial for understanding the compound's potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have explored the biological potential of related compounds, providing insights into the mechanisms of action and efficacy of hydroxylamines.
- Antibacterial Studies : A study focusing on hydroxylamine derivatives demonstrated significant antibacterial activity against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL and 78.12 µg/mL, respectively .
- Anticancer Activity : The antiproliferative effects were evaluated using various concentrations of this compound on HeLa and A549 cell lines, showing promising results in inhibiting cell proliferation (IC50 values around 226 µg/mL for HeLa cells) .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through electrophilic mechanisms. Hydroxylamines are known to react with carbonyl compounds, potentially leading to the formation of stable adducts that can disrupt cellular processes.
Synthesis
The synthesis of this compound typically involves the condensation reaction between a suitable pyridine derivative and hydroxylamine under controlled conditions to yield the desired product in high purity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves condensation between hydroxylamine derivatives and fluoropyridine-containing ketones or aldehydes. Key steps include:
- Reagent Selection : Use of hydroxylamine hydrochloride in ethanol/water mixtures under reflux (60–80°C) for imine formation .
- Catalysis : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions to drive equilibrium toward product formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
- Yield Optimization : Adjust molar ratios (1:1.2 ketone:hydroxylamine), monitor reaction progress via TLC, and control temperature to minimize side reactions like hydrolysis .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm imine (C=N) formation (δ ~8.0–8.5 ppm for pyridyl protons; δ ~160–165 ppm for C=N) .
- FT-IR : Identify hydroxylamine O–H stretch (~3200–3400 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) and detect byproducts .
- Elemental Analysis : Validate molecular formula (e.g., C₈H₈FN₃O) via CHNS/O microanalysis .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to structural similarity to psychoactive compounds) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural analysis?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, focusing on resolving disorder (e.g., fluoropyridyl orientation) via PART and SUMP instructions .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for ambiguous regions .
Q. What methodological approaches are used to study the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Isotope Labeling : Use ¹⁸O-labeled hydroxylamine to track metabolic cleavage of the C=N bond .
- Computational Prediction : Apply software like MetaSite to simulate CYP450-mediated oxidation sites .
Q. What strategies improve regioselective functionalization of the fluoropyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on hydroxylamine) to steer electrophilic substitution to the 2-position of the pyridine .
- Metal Catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at the 4-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic aromatic substitution at the fluorine-bearing position .
Q. How can stability issues under varying pH and temperature conditions be addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and monitor via HPLC for hydrolysis/oxidation products .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
- Kinetic Analysis : Determine Arrhenius parameters (Eₐ, k) to model shelf-life under storage conditions .
Q. How are computational models of receptor-ligand interactions validated experimentally?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses with serotonin receptors (e.g., 5-HT₂A), then validate via:
- Site-Directed Mutagenesis : Modify receptor residues (e.g., Asp155) and measure binding affinity changes .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) to confirm docking-predicted ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
